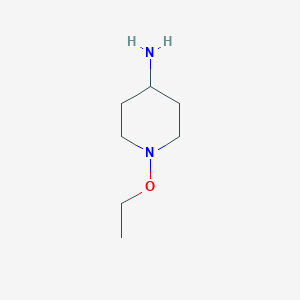

1-Ethoxypiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Ethoxypiperidin-4-amine involves several steps. The most common method is the S N 2 reaction of alkyl halides with ammonia or an alkylamine . Another method involves the reduction of nitriles or amides .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H16N2O/c1-2-10-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 . This indicates that the molecule is composed of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.22 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Degradable Polymeric Materials

One notable application is in the synthesis of degradable poly(β-amino esters), highlighting its potential in the creation of biocompatible materials for medical applications such as drug delivery systems. These polymers demonstrate hydrolytic degradation in both acidic and alkaline media, offering a versatile platform for the development of novel biomaterials. The noncytotoxic nature of these materials further underscores their suitability for biomedical applications (Lynn & Langer, 2000).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, 1-Ethoxypiperidin-4-amine is a building block in the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This process involves a Cu(I)-catalyzed reductive aldol cyclization, demonstrating the compound's utility in constructing complex molecular architectures with significant potential in pharmaceutical development (Lam, Murray, & Firth, 2005).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for their role in enhancing lipase-catalyzed N-acylation reactions. This work underscores the compound's relevance in the synthesis of enantiopure amines, a critical component in the development of chiral drugs. The enhanced reactivity observed with certain acylation reagents opens new pathways for the efficient synthesis of pharmacologically active compounds (Cammenberg, Hult, & Park, 2006).

Advanced Synthesis and Catalysis

Further research has demonstrated the compound's utility in advanced synthesis and catalysis, particularly in the intermolecular rhodium(II)-catalyzed C(sp3)-H amination of cyclic enamides. This methodology provides a new avenue for the synthesis of 4-aminopiperidine derivatives, serving as valuable intermediates in drug discovery and development. The process exhibits complete regio- and chemoselectivity, highlighting the precision achievable with modern catalytic techniques (Rey-Rodriguez et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a derivative of piperidine, a six-membered heterocycle, which is a common structural motif in many pharmaceuticals . .

Mode of Action

Given its structural similarity to other piperidine derivatives, it may interact with its targets in a similar manner. For instance, many piperidine derivatives are known to interact with receptors or enzymes, modulating their activity

Result of Action

As a piperidine derivative, it may have a range of potential effects depending on its specific targets and mode of action .

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives, which include 1-Ethoxypiperidin-4-amine, have been found to display extensive effects against various disease conditions .

Cellular Effects

Piperidine derivatives have been shown to have cytotoxic activity against various cell lines .

Molecular Mechanism

Piperidine derivatives have been shown to interact with a variety of biological targets .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at 4 degrees Celsius .

Metabolic Pathways

Piperidine derivatives have been shown to be involved in a variety of biological processes .

Eigenschaften

IUPAC Name |

1-ethoxypiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-10-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWASUURBAKJIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2760649.png)

![2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2760651.png)

![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)

![1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760661.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2760662.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2760667.png)